molecular formula C8H13NO4S B1583683 Benzenamine, N,N-dimethyl-, sulfate (1:1) CAS No. 58888-49-6

Benzenamine, N,N-dimethyl-, sulfate (1:1)

Cat. No. B1583683
CAS RN: 58888-49-6
M. Wt: 219.26 g/mol
InChI Key: GVDIQFPDYZBNMO-UHFFFAOYSA-N
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Description

Benzenamine, N,N-dimethyl-, sulfate (1:1), commonly known as DMSO, is an important organic compound widely used in scientific research. It is a colorless, odorless, and highly polar liquid that has the ability to penetrate biological membranes and enhance the solubility of hydrophobic molecules. DMSO has been extensively studied for its various applications in the field of biochemistry, pharmacology, and medicine.

Mechanism Of Action

DMSO has a unique mechanism of action that makes it a valuable tool in scientific research. It has the ability to penetrate biological membranes and enhance the solubility of hydrophobic molecules. DMSO can also act as a scavenger of free radicals and has anti-inflammatory properties. It has been shown to increase the expression of certain genes and alter the activity of enzymes in cells.

Biochemical And Physiological Effects

DMSO has been shown to have a number of biochemical and physiological effects. It can alter the activity of enzymes in cells and increase the expression of certain genes. DMSO has also been shown to have anti-inflammatory properties and to act as a scavenger of free radicals. It has been used in the treatment of various medical conditions, including arthritis, cancer, and neurological disorders.

Advantages And Limitations For Lab Experiments

DMSO has a number of advantages and limitations for lab experiments. It is a highly polar solvent that can dissolve a wide range of organic and inorganic compounds. DMSO is also a cryoprotectant and can be used to preserve biological specimens at low temperatures. However, DMSO can be toxic to cells at high concentrations and can interfere with some biochemical assays. It is also known to have a strong odor that can be unpleasant for researchers.

Future Directions

There are many future directions for the use of DMSO in scientific research. One area of interest is the development of new drug delivery systems using DMSO. It is also possible that DMSO could be used as a therapeutic agent for the treatment of certain medical conditions. Further research is needed to fully understand the mechanism of action of DMSO and its potential applications in medicine and biotechnology.
Conclusion
In conclusion, DMSO is an important organic compound with many applications in scientific research. It is a highly polar solvent that can dissolve a wide range of organic and inorganic compounds. DMSO has unique biochemical and physiological effects and is used in the treatment of various medical conditions. However, it also has limitations and can be toxic to cells at high concentrations. Future research is needed to fully understand the potential applications of DMSO in medicine and biotechnology.

Scientific Research Applications

DMSO has a wide range of applications in scientific research. It is commonly used as a solvent for a variety of organic and inorganic compounds. DMSO is also used as a cryoprotectant for preserving biological specimens at low temperatures. It is a popular reagent for the synthesis of organic compounds and is used as a reducing agent in organic chemistry. DMSO is also used in the pharmaceutical industry as a drug delivery system due to its ability to penetrate biological membranes.

properties

IUPAC Name

N,N-dimethylaniline;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.H2O4S/c1-9(2)8-6-4-3-5-7-8;1-5(2,3)4/h3-7H,1-2H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDIQFPDYZBNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121-69-7 (Parent)
Record name Benzenamine, N,N-dimethyl-, sulfate (1:1)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1069293
Record name Benzenamine, N,N-dimethyl-, sulfate (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, N,N-dimethyl-, sulfate (1:1)

CAS RN

58888-49-6
Record name Benzenamine, N,N-dimethyl-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58888-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N,N-dimethyl-, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N,N-dimethyl-, sulfate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N,N-dimethyl-, sulfate (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The uprising effluent gas leaves the sulfurous acid scrubbing section 9 still containing a small amount of residual gaseous dimethyl aniline as well as a small amount of sulfur dioxide gas, and enters and passes upwardly within sulfuric acid scrubbing section 10, wherein the gas is bubbled through a descending current of dilute sulfuric acid aqueous solution typically of 10 percent sulfuric acid concentration which is introduced into the upper portion of sulfuric acid scrubber 10 above the uppermost tray therein through conduit 23. All or substantially all of the residual gaseous dimethyl aniline is removed from the sulfur dioxide-impoverished gas in scrubbing section 10 by reaction with the sulfuric acid to form dimethyl aniline sulfate. The tail gas exits from sulfuric acid scrubber 10 via line 18 and typically contains less than 0.10 percent by volume sulfur dioxide. Dilute liquid aqueous sulfuric acid solution containing the thus-formed dimethyl aniline sulfate is removed from the lowermost tray in scrubbing section 10 and passed through line 64 to recycle tank 65. A portion of the dilute liquid acid solution in tank 65 is recycled through line 68 and introduced into the upper portion of scrubbing section 10 above the uppermost tray therein.
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Synthesis routes and methods II

Procedure details

The SO2 -lean and dimethyl aniline-enriched effluent gas from absorber section 5 of tower 6 which contains about 0.15 percent by volume SO2 and about 800-900 p.p.m. of gaseous dimethyl aniline, passes upwardly sequentially through sulfurous acid scrubbing section 9 and sulfuric acid scrubbing section 10. A tail gas containing 0.05 percent by volume SO2 and virtually free of gaseous dimethyl aniline is withdrawn from sulfuric acid scrubbing section 10 through line 18. Substantially pure SO2 gas bled off the upper SO2 gas-containing space in liquefied SO2 surge tank 59 and aqueous ammonium sulfate solution withdrawn from the lower portion of regenerator section 33 of tower 31 are separately supplied into scrubbing section 9 through lines 19 and 20 respectively. The SO2 gas is supplied into the lower portion of scrubber section 9 below the lowermost tray therein through line 19 at a volumetric velocity or flow rate of 30 SCFM (dry) and at a temperature of 80°F. The liquid aqueous ammonium sulfate solution is pumped into the upper portion of scrubbing section 9 above the uppermost tray therein through line 20 at a temperature of 80 F. and a flow rate of 26 g.p.m. and at flow rates of ammonium sulfate and water contained therein of 13.0 lbs/minute and 208 lbs/minute respectively. The uprising SO2 gas in scrubbing section 9 is dissolved in and reacts with the water of the downwardly flowing aqueous ammonium sulfate to form in scrubbing section 9 a dilute sulfurous acid-and ammonium sulfate-containing aqueous solution. A major portion, i.e. more than 50 percent, of the gaseous dimethyl aniline present in the gas is removed from the gas in scrubbing section 9 by reaction with the sulfurous acid in the presence of the ammonium sulfate to form dimethyl aniline sulfite. The aqueous sulfurous acid-and ammonium sulfate-containing scrubbing solution also containing the thus-formed dimethyl aniline sulfite is withdrawn from the lowermost tray in scrubber section 9 through line 62 at a temperature of 80°F. and passed at a flow rate of 34.8 g.p.m. and at flow rates of SO2, SO4 and dimethyl aniline contained therein of 5.0 lbs/minute, 0.6 lb/minute and 8.6 lbs/minute respectively to collection tank 63. The uprising effluent gas leaving scrubbing section 9 contains, by volume, about 60 to 80 p.p.m. of residual gaseous dimethyl aniline and about 0.07-0.10 percent SO2, and the gas enters and passes upwardly within sulfuric acid scrubbing section 10. Dilute liquid aqueous sulfuric acid solution of 10 percent sulfuric acid concentration is supplied at a flow rate of 0.4 g.p.m. and at ambient temperature into the sulfuric acid scrubbing section 10 above the uppermost tray therein. Substantially all of the residual dimethyl aniline is removed from the gas in scrubbing section 10 by reaction with the sulfuric acid of the dilute sulfuric acid solution to form dimethyl aniline sulfate. Dilute liquid aqueous sulfuric acid solution containing the thus-formed dimethyl aniline sulfate is removed from the lowermost tray in scrubbing section 10 at a temperature of 80°F. and passed through line 64 at a flow rate of 16.4 g.p.m. and at flow rates of dimethyl aniline, H2So4 and water contained therein of 41 lbs/minute, 15.6 lbs/minute and 141.2 lbs/minute respectively to recycle tank 65. A major portion of the dilute aqueous sulfuric acid solution containing the dimethyl aniline sulfate in tank 65 is withdrawn from a lower portion of tank 65 and pumped at a temperature of 80°F. and at a flow rate of 16 g.p.m. as recycle scrubbing solution through line 68 and introduced into scrubber section 10 above the uppermost tray therein. A minor or relatively small portion of the dilute sulfuric acid solution containing dimethyl aniline sulfate is withdrawn from an upper portion of recycle tank 65 through line 66 at a temperature of 80°F. and passed through line 66 at a flow rate of 0.4 g.p.m. to collection tank 63.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenamine, N,N-dimethyl-, sulfate (1:1)
Reactant of Route 2
Benzenamine, N,N-dimethyl-, sulfate (1:1)
Reactant of Route 3
Benzenamine, N,N-dimethyl-, sulfate (1:1)
Reactant of Route 4
Reactant of Route 4
Benzenamine, N,N-dimethyl-, sulfate (1:1)
Reactant of Route 5
Benzenamine, N,N-dimethyl-, sulfate (1:1)
Reactant of Route 6
Benzenamine, N,N-dimethyl-, sulfate (1:1)

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